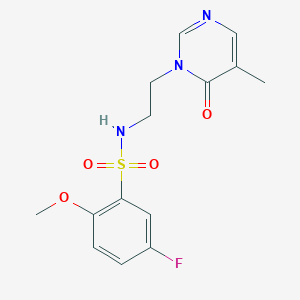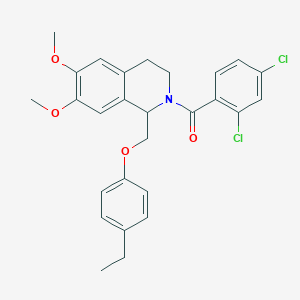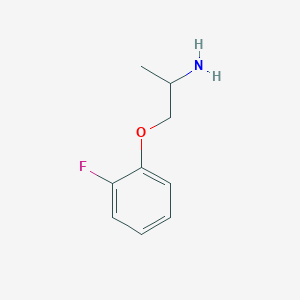
1-(2-Aminopropoxy)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines. For instance, a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines can provide β-amino alcohols in high yields with excellent regioselectivity . Another study reported catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .
Molecular Structure Analysis
The molecular structure of 1-(2-Aminopropoxy)-2-fluorobenzene is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
Chemical reactions involving similar compounds often involve the Suzuki–Miyaura-coupling . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, the solubility of amino acids and peptides in aqueous 2-propanol systems was determined using a gravimetric method . The anti-solvent 2-propanol caused a decrease in the solubilities of the amino acids and peptides upon increasing its mass fraction .
Aplicaciones Científicas De Investigación
Organometallic Chemistry with Partially Fluorinated Benzenes
Fluorobenzenes like 1-(2-Aminopropoxy)-2-fluorobenzene have been recognized for their applications in organometallic chemistry and transition-metal-based catalysis. The fluorine substituents in these compounds reduce their ability to donate π-electron density, making them weakly binding to metal centers. This characteristic allows them to serve as non-coordinating solvents or readily displaced ligands in various organometallic reactions and catalytic processes. The reactions include C-H and C-F bond activation, opening up avenues for contemporary organic synthesis (Pike, Crimmin & Chaplin, 2017).
Synthesis and Structural Chemistry
Amination Reactions Under Microwave Irradiation
The reaction of 4-fluoro-1-acyl-benzene with N-substituted ethanolamine under microwave irradiation to synthesize a series of 4-[N-alkylN-(2-hydroxylethyl)]amino-1-acylbenzene products is a notable application. This process is characterized by convenience and reduced reaction time, indicating the potential of fluorobenzene derivatives in synthetic chemistry (Tao Xiao-chun, 2008).
Biochemical Applications
Biochemical and Biomedical Research
Fluorobenzene derivatives are involved in the synthesis of biologically active compounds and materials. For instance, they play roles in the creation of compounds with antibacterial, antifungal, and anticancer properties. Their biochemical interactions, like DNA cleavage activities and the ability to inhibit cell proliferation, are of significant interest in fields like medicinal chemistry and pharmacology (Binici et al., 2021).
Material Science and Environmental Applications
Fluorinated Porous Organic Polymers
The synthesis of fluorinated porous organic polymers via direct C-H arylation polycondensation is a noteworthy application. These polymers demonstrate high porosities and surface areas, making them suitable for adsorbing small gas molecules and harmful aromatic molecules in environmental applications (Liu et al., 2013).
Hydrodefluorination and Hydrogenation
The hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions is a significant study in environmental chemistry. It's a step towards understanding the degradation mechanisms of fluorinated compounds in the environment, crucial for managing their environmental impact (Baumgartner & McNeill, 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(2-fluorophenoxy)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLQFTPKHZGQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopropoxy)-2-fluorobenzene | |
CAS RN |
167087-55-0 |
Source


|
| Record name | 1-(2-aminopropoxy)-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

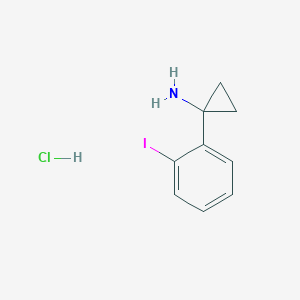

![Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate](/img/structure/B2606355.png)
![ethyl 2-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2606356.png)
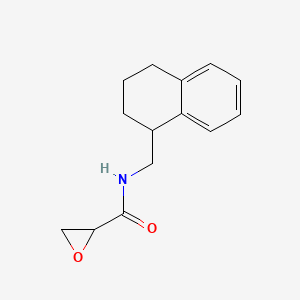
![2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]propanamide](/img/structure/B2606359.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2606362.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2606364.png)

![diethyl 3-methyl-5-({[(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2606366.png)
